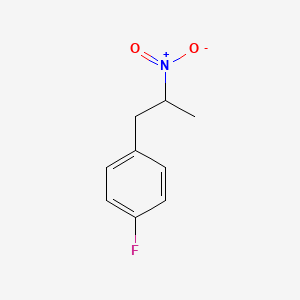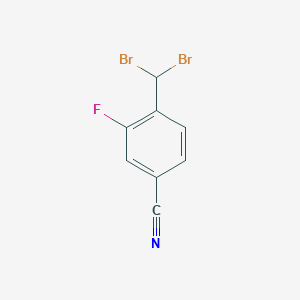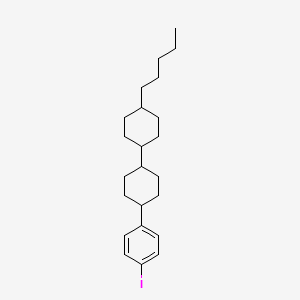
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) is an organic compound with the molecular formula C17H25I. It is a white solid that is used in various scientific research applications, particularly in the field of liquid crystal materials .
Preparation Methods
The synthesis of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) typically involves the iodination of 4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene. This can be achieved through various synthetic routes, including the use of iodine and a suitable oxidizing agent. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) at low temperatures to prevent unwanted side reactions .
Chemical Reactions Analysis
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) is primarily used in the development of liquid crystal materials. These materials are essential in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices. The compound’s unique structure allows it to exhibit desirable liquid crystalline properties, making it a valuable component in the design of advanced display technologies .
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) in liquid crystal applications involves its ability to align and reorient under the influence of an electric field. This alignment changes the optical properties of the liquid crystal material, allowing it to modulate light and create images on a display. The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with the liquid crystal matrix .
Comparison with Similar Compounds
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) can be compared to other similar compounds used in liquid crystal applications, such as:
4-Iodo-4’-pentylbiphenyl: Another liquid crystal compound with similar properties but a different molecular structure.
4-Cyano-4’-pentylbiphenyl: A compound with a cyano group instead of an iodine atom, offering different liquid crystalline properties.
4-Pentyl-4’-cyanobiphenyl: Similar to 4-Cyano-4’-pentylbiphenyl but with a different arrangement of functional groups.
The uniqueness of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) lies in its specific molecular structure, which imparts distinct liquid crystalline properties that are advantageous for certain applications in display technology.
Properties
Molecular Formula |
C23H35I |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-iodo-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C23H35I/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
InChI Key |
IFFRDOOMYKZACQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


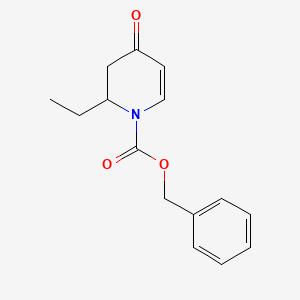
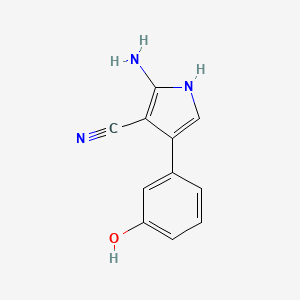
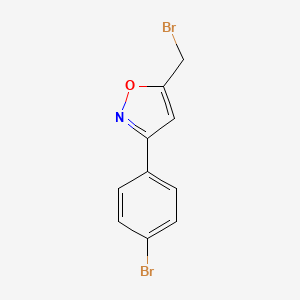
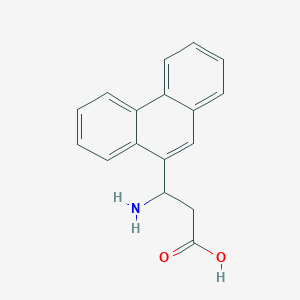
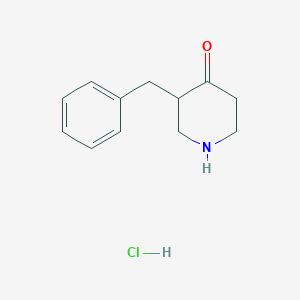
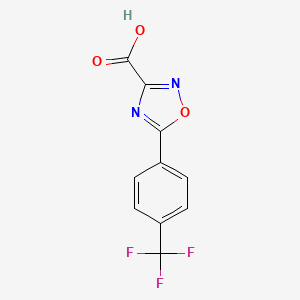
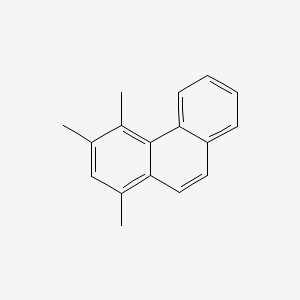
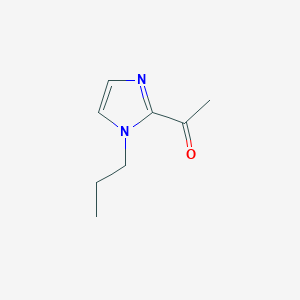
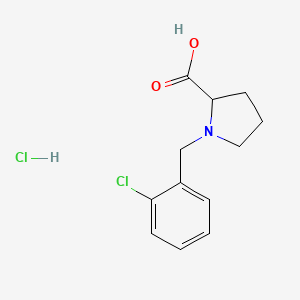
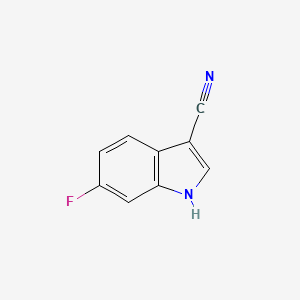
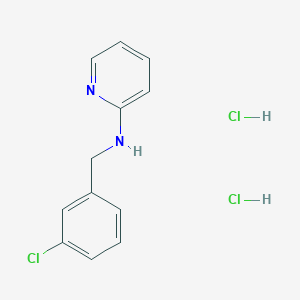
![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)
